3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile
Description
Properties
IUPAC Name |
3-chloro-6-methoxy-5-methylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-5-3-6(9)7(4-10)11-8(5)12-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTFVKYCTJWJJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1OC)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 2,6-Dichloro-5-methylpyridine
The synthesis begins with 2,6-dichloro-5-methylpyridine, a precursor amenable to regioselective substitution. The methoxy group is introduced at position 6 via nucleophilic aromatic substitution (NAS) using sodium methoxide in methanol at 60–80°C for 24 hours.
Reaction Conditions :
The product, 2-chloro-6-methoxy-5-methylpyridine, is isolated via distillation or column chromatography.
Cyanation at Position 2
The remaining chlorine at position 2 is replaced with a cyano group using a palladium-catalyzed cross-coupling reaction. Copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120–140°C for 12–24 hours facilitates this transformation.
Reaction Conditions :
Chlorination of Hydroxypyridine Derivatives
Synthesis of 3-Hydroxy Intermediate
3-Hydroxy-6-methoxy-5-methylpyridine-2-carbonitrile is synthesized via directed ortho-lithiation of 6-methoxy-5-methylpyridine-2-carbonitrile. Lithiation at position 3 followed by quenching with oxygen and acidic workup yields the hydroxy intermediate.
Reaction Conditions :
Chlorination with Phosphorus Oxychloride
The hydroxyl group at position 3 is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux. A catalytic amount of DMF is often added to enhance reactivity.
Reaction Conditions :
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Chlorinating Agent : POCl₃ (3 equiv)
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Solvent : 1,2,4-Trichlorobenzene
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Temperature : 120°C, 6 hours
Multi-Step Synthesis from Pyridine Carboxylic Acids
Esterification and Functionalization
2,6-Dichloropyridine-3-carboxylic acid is esterified to its methyl ester using thionyl chloride (SOCl₂) in methanol. Subsequent substitution with methylamine at position 6 introduces the methoxy group.
Reaction Conditions :
Cyanation and Chlorination
The ester at position 3 is converted to a nitrile via Hofmann degradation, followed by chlorination at position 2 using PCl₅ in dichloromethane.
Reaction Conditions :
Comparison of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | NAS → Cyanation | 60–75% | High regioselectivity | Requires Pd catalyst |
| Hydroxypyridine Chlorination | Lithiation → POCl₃ chlorination | 70–85% | Avoids metal catalysts | Sensitive to moisture |
| Carboxylic Acid Pathway | Esterification → Hofmann degradation | 55–65% | Uses inexpensive starting materials | Multi-step, lower overall yield |
Critical Analysis of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
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Palladium Catalysts : Pd(PPh₃)₄ improves cyanation efficiency but increases cost.
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Copper Salts : CuCN acts as a cyanide source but generates stoichiometric waste.
Scalability and Industrial Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. The nucleophilic substitution route (Method 1) is preferred industrially due to:
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Batch Reactor Compatibility : Methanol and DMF are manageable at scale.
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Waste Management : POCl₃ byproducts are neutralized with aqueous NaOH.
Emerging Methodologies
Recent advances include photoredox catalysis for cyanation and flow chemistry for continuous chlorination. These methods remain experimental but show promise for improving yields (>80%) .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of functional groups like the chloro and nitrile groups allows it to form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features of 3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile and its analogs:
Key Observations:
- Substituent Positions : The target compound’s unique substitution pattern (Cl at 3, OMe at 6) distinguishes it from analogs like 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile (Cl at 6, Ph at 2) and 4-chloro dihydropyridine derivatives .
- Core Structure: Pyridine derivatives dominate the list, but dihydropyrimidines (e.g., ) and fused thienopyridines (e.g., LY2033298) exhibit distinct biological and physicochemical profiles .
Biological Activity
3-Chloro-6-methoxy-5-methylpyridine-2-carbonitrile is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the following features:
- Chlorine atom at the 3-position
- Methoxy group at the 6-position
- Methyl group at the 5-position
- Nitrile group at the 2-position
This unique arrangement contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound may exert its effects through:
- Enzyme Inhibition : The nitrile group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : The presence of halogen and methoxy substituents can influence binding affinities to specific receptors, affecting signaling pathways.
Biological Activity and Research Findings
Recent studies have explored the biological activities of this compound, revealing promising results in various areas:
-
Antimicrobial Activity
- The compound has shown inhibitory effects against certain bacterial strains, with IC50 values indicating effective concentrations for antimicrobial action.
- A study reported that derivatives of similar pyridine compounds exhibited significant antibacterial activity, suggesting a potential for further development in this area .
-
Anticancer Properties
- Research indicates that similar pyridine derivatives can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.
- Specific structural modifications have been linked to enhanced cytotoxicity against various cancer types, highlighting the importance of SAR in developing effective anticancer agents.
-
Neuroprotective Effects
- Preliminary studies suggest that pyridine derivatives may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
- The ability to cross the blood-brain barrier enhances their potential as therapeutic agents for neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyridine compounds, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between the presence of halogen substituents and increased potency.
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | E. coli | 20 |
| This compound | S. aureus | 10 |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., breast cancer MCF7) showed that modifications to the pyridine ring significantly impacted cytotoxicity. The compound exhibited an IC50 value of approximately 12 µM, indicating potential as an anticancer agent.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF7 | 25 |
| Compound D | MCF7 | 18 |
| This compound | MCF7 | 12 |
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be influenced by its structural components. Notable observations include:
- Halogen Substituents : Chlorine atoms enhance lipophilicity, improving membrane permeability.
- Functional Groups : Methoxy and nitrile groups contribute to increased binding affinity for target enzymes and receptors.
Q & A
Basic Research Questions
Q. What are the preferred synthetic routes for 3-chloro-6-methoxy-5-methylpyridine-2-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and cyanation reactions. For example, substituted pyridine precursors (e.g., 2-amino-6-chloropyridine derivatives) are functionalized via methoxylation and methylation under controlled conditions. Key reagents include palladium catalysts (e.g., Pd/C) in polar aprotic solvents like DMF, with temperature optimizations (80–120°C) to minimize side reactions. Yield improvements (>70%) are achieved by sequential addition of methylating agents (e.g., methyl iodide) and methoxy donors (e.g., NaOMe) to reduce steric hindrance .
Q. How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?
- Methodological Answer : X-ray crystallography is critical for confirming substituent positions and bond angles. For example, bond angles like C11—C12—C13 (121.1°) and torsional parameters in analogous pyridine derivatives (e.g., 5-acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile) validate spatial arrangements. IR and NMR spectroscopy complement this by identifying functional groups (e.g., nitrile stretch at ~2220 cm⁻¹) and proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer : Stability assays in buffered solutions (pH 2–10) reveal decomposition above pH 9 due to hydrolysis of the nitrile group. Solubility in organic solvents (e.g., DMSO > 50 mg/mL) facilitates biological testing, while aqueous solubility (<1 mg/mL) is enhanced via co-solvents (e.g., 10% PEG-400). Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored under inert atmospheres .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., chloro, methoxy) influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing chloro group at position 3 activates the pyridine ring for Suzuki-Miyaura coupling, while the methoxy group at position 6 directs regioselectivity. Computational studies (DFT) show a 15% higher activation energy for meta-substitution compared to para, aligning with experimental outcomes. Optimized conditions use Pd(PPh₃)₄, K₂CO₃, and aryl boronic acids in THF/H₂O (3:1) at 80°C .
Q. What strategies mitigate conflicting bioactivity data in enzyme inhibition assays?
- Methodological Answer : Contradictions in IC₅₀ values (e.g., COX-2 vs. PDE4 inhibition) often arise from assay conditions. Standardizing protocols (e.g., pre-incubation time, ATP concentration) and using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity) reduce variability. For example, discrepancies in kinase inhibition data were resolved by controlling Mg²⁺ levels (1–5 mM) to stabilize enzyme conformations .
Q. How can molecular docking predict interactions between this compound and biological targets like kinases or GPCRs?
- Methodological Answer : Docking simulations (AutoDock Vina) using crystal structures (e.g., PDB 3ERT for estrogen receptors) identify key interactions: (i) hydrogen bonding between the nitrile group and Thr347, and (ii) hydrophobic interactions of the methyl group with Leu387. Free energy calculations (MM-PBSA) validate binding modes, with ΔG values correlating (±1.5 kcal/mol) with experimental IC₅₀ data .
Q. What are the challenges in scaling up enantioselective syntheses of derivatives for in vivo studies?
- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP) achieves >90% ee but faces scalability issues due to ligand cost and catalyst loading (5–10 mol%). Flow chemistry mitigates this by reducing reaction volumes and improving heat transfer. For example, continuous-flow hydrogenation with immobilized Pd catalysts reduces catalyst use to 0.5 mol% while maintaining enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
